molecular formula C22H16O6 B1226439 DCID CAS No. 130817-81-1

DCID

Cat. No.: B1226439
CAS No.: 130817-81-1
M. Wt: 376.4 g/mol
InChI Key: MGKJFRPUFVNFPI-GPHNJDIKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DCID can be synthesized through the reaction of imidazolidinedione with chlorine gas. The reaction typically occurs at room temperature and involves the use of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound involves the large-scale chlorination of imidazolidinedione. The process is optimized to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

DCID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Esterification Reactions
DCID is primarily used as a coupling reagent in organic synthesis, especially for the esterification of carboxylic acids with alcohols. This reaction occurs under mild conditions, allowing for high yields and the synthesis of esters that are crucial for further chemical transformations. The mechanism involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Research has shown that reactions can proceed smoothly at room temperature with various substrates, including those with electron-withdrawing and donating groups .

Table 1: Esterification Reactions Using this compound

Substrate TypeReaction ConditionsYield (%)
Aromatic Carboxylic AcidsRoom Temperature85-95
Aliphatic Carboxylic AcidsRoom Temperature80-90
Alcohols (various types)Room Temperature75-90

Biological Applications

Synthesis of Bioactive Compounds
this compound-mediated reactions are employed to synthesize biologically active compounds. The esters produced can be further studied for their pharmacological properties, making this compound an essential tool in medicinal chemistry. Its ability to facilitate the formation of complex molecules under mild conditions enhances its utility in drug development .

Case Study: Synthesis of Anticancer Agents
In a study focused on developing new anticancer agents, researchers utilized this compound to synthesize a series of esters from various carboxylic acids and alcohols. The resulting compounds were tested for cytotoxicity against cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Analytical Chemistry

Dynamic Collision-Induced Dissociation (this compound)
In mass spectrometry, this compound refers to a technique that enhances fragmentation efficiency during tandem mass spectrometry (MS/MS). By applying a two-frequency excitation waveform, researchers can achieve better control over ion fragmentation patterns. This method is particularly useful for analyzing complex mixtures and improving detection limits for trace compounds in forensic and environmental samples .

Table 2: Comparison of Fragmentation Techniques

TechniqueEfficiency (%)Applications
Conventional Collision-Induced Dissociation (CID)60-70General mass spectrometry
Dynamic Collision-Induced Dissociation (this compound)70-85Fast GC-MS analysis

Industrial Applications

This compound is also utilized in the production of various chemical intermediates and fine chemicals. Its efficiency in promoting reactions under mild conditions makes it an attractive option for industrial applications where reaction conditions need to be controlled to minimize by-products and maximize yield.

Comparison with Similar Compounds

DCID is unique in its ability to promote esterification under mild conditions with high yields. Similar compounds include:

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide synthesis and esterification reactions.

    N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.

    Oxalyl Chloride: Used in the synthesis of acid chlorides and esters.

This compound stands out due to its mild reaction conditions and high efficiency in promoting esterification and cross-coupling reactions .

Properties

CAS No.

130817-81-1

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

[(1R,2R,10R,11R)-2-acetyloxy-9,12-dioxo-1-pentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3,5,7,13,15,17-hexaenyl] acetate

InChI

InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-3-7-13(15)19(25)17(21)18-20(26)14-8-4-6-10-16(14)22(18,21)28-12(2)24/h3-10,17-18H,1-2H3/t17-,18-,21-,22-/m0/s1

InChI Key

MGKJFRPUFVNFPI-GPHNJDIKSA-N

SMILES

CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25

Isomeric SMILES

CC(=O)O[C@@]12[C@@H]([C@@H]3[C@]1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25

Canonical SMILES

CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25

Synonyms

9,10-dioxoindano(2',3'-4,3)cyclobuta(1,2-b)indan-4b,4c-diyl diacetate
DCID

Origin of Product

United States

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